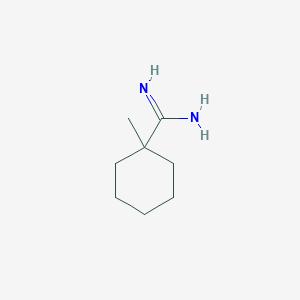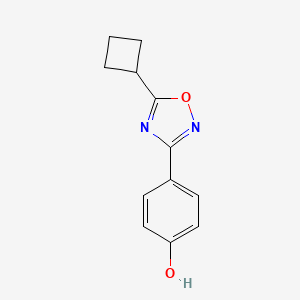
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals . The structure of this compound includes a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group.
Vorbereitungsmethoden
The synthesis of 1,2,4-oxadiazole derivatives, including 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield cyclobutyl-substituted oxadiazoles .
Wissenschaftliche Forschungsanwendungen
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, 1,2,4-oxadiazole derivatives have been studied for their potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have shown promise in the development of new pesticides and herbicides due to their broad-spectrum biological activities .
Wirkmechanismus
The mechanism of action of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antibacterial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .
Vergleich Mit ähnlichen Verbindungen
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include 3-cyclobutyl-1,2,4-oxadiazol-5-amine and 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-4-8(5-7-10)11-13-12(16-14-11)9-2-1-3-9/h4-7,9,15H,1-3H2 |
InChI-Schlüssel |
MTDJBPHHGRVOQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
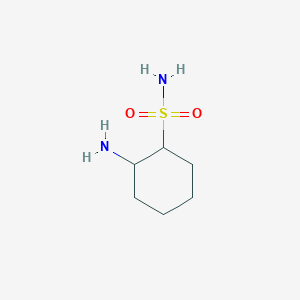

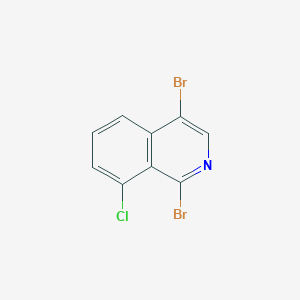
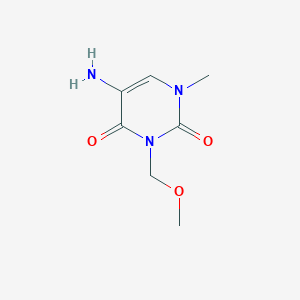

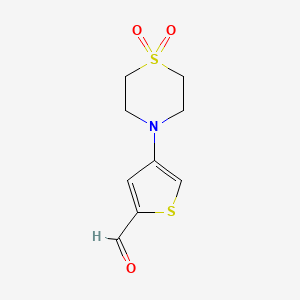

![4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)

![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
